Enantiomeric Excess: Methyl L-2-(4-fluorophenyl)glycinate HCl Provides 99.0% e.e. for Stereospecific Synthesis
Methyl L-2-(4-fluorophenyl)glycinate HCl is distinguished from its racemic counterpart (CAS 42718-18-3) and the D-enantiomer (CAS 439213-22-6) by its high enantiomeric purity. A crystallisation-induced resolution process of the racemic methyl ester yields the (S)-(+)-enantiomer with an enantiomeric excess of 99.0% [1]. This high e.e. ensures that downstream products are stereochemically pure, a prerequisite for many pharmaceutical applications.
| Evidence Dimension | Enantiomeric Excess (e.e.) |
|---|---|
| Target Compound Data | 99.0% e.e. (S)-(+) enantiomer |
| Comparator Or Baseline | Racemic mixture (0% e.e.) |
| Quantified Difference | +99.0% e.e. |
| Conditions | Crystallisation-induced resolution of (±) methyl ester as hemi (+)dibenzoyl tartrate salt in the presence of benzaldehyde |
Why This Matters
This data confirms that procurement of CAS 916602-09-0, rather than the racemate (CAS 42718-18-3) or the D-enantiomer (CAS 439213-22-6), is essential for projects requiring a defined L-stereocenter, preventing the loss of 50% of the material and eliminating the need for costly and time-consuming chiral separation.
- [1] Collet, A., et al. (1996). Crystallisation induced resolution of 4-fluorophenylglycine. *Tetrahedron: Asymmetry*, 7(12), 3351-3352. View Source
